2-Methoxy-6-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSIYKXFJURIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
The Strategic Synthesis of Imidazo[1,2-a]pyrimidines: An Application Guide Utilizing 2-Methoxy-6-methylpyrimidin-4-amine
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the Role of 2-Methoxy-6-methylpyrimidin-4-amine
The imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science.[1] As a fused, nitrogen-rich heterocyclic system, it is a structural analog of purines, which are fundamental components of DNA and RNA.[1] This structural similarity has led to the discovery of a wide array of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anxiolytic properties.[2][3] Several drugs containing this core structure, such as divaplon and fasiplon, have been developed.[3]
The synthesis of these valuable compounds often relies on the cyclocondensation of a 2-aminopyrimidine derivative with a suitable bis-electrophilic partner. The substituents on the initial pyrimidine ring play a crucial role in determining the final product's physicochemical properties and biological activity. 2-Methoxy-6-methylpyrimidin-4-amine is a particularly useful building block. The methoxy and methyl groups offer opportunities for further functionalization and can influence the molecule's solubility, metabolic stability, and target-binding interactions.
This guide provides a detailed technical overview of the synthesis of imidazo[1,2-a]pyrimidines using 2-methoxy-6-methylpyrimidin-4-amine, focusing on the well-established Chichibabin reaction. While a specific, published protocol for the reaction of 2-methoxy-6-methylpyrimidin-4-amine with 2-bromoacetophenone was not identified in a comprehensive literature search, the following application notes and protocols are based on extensive, well-documented procedures for analogous 2-aminopyrimidines and provide a robust framework for the successful synthesis of the target compound, 7-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyrimidine.
Core Synthetic Strategy: The Chichibabin Cyclocondensation
The most direct and widely employed method for the synthesis of imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3] This reaction proceeds via a two-step mechanism: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
General Reaction Scheme
Caption: General scheme for the Chichibabin synthesis.
Mechanistic Insights
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The reaction proceeds in two key stages:
-
Initial N-Alkylation: The more nucleophilic ring nitrogen of the pyrimidine (N1) attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the bromide ion. This forms a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step to form the aromatic imidazole ring, resulting in the final imidazo[1,2-a]pyrimidine product.
Caption: Stepwise mechanism of the Chichibabin reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 7-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyrimidine. Optimization may be required to achieve the highest yields.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| 2-Methoxy-6-methylpyrimidin-4-amine | 7749-47-5 | 139.16 | 1.0 | Starting material. |
| 2-Bromoacetophenone (Phenacyl bromide) | 70-11-1 | 199.05 | 1.0-1.2 | Lachrymatory, handle in a fume hood. |
| Anhydrous Ethanol or DMF | 64-17-5 | - | - | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | For neutralization during work-up. |
| Ethyl Acetate | 141-78-6 | - | - | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | Drying agent. |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-6-methylpyrimidin-4-amine (1.0 eq). Dissolve the amine in a suitable solvent such as anhydrous ethanol or dimethylformamide (DMF) (approximately 5-10 mL per mmol of amine).
-
Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1.0-1.2 eq). Safety Note: 2-Bromoacetophenone is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 7-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyrimidine.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature or reaction time. | Increase the reaction temperature or prolong the reaction time. Consider using a higher-boiling solvent like DMF. |
| Deactivated α-haloketone. | Use freshly opened or purified 2-bromoacetophenone. | |
| Formation of Byproducts | Side reactions due to prolonged heating. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from different solvents. |
| Product is a viscous oil. | Attempt to form a salt (e.g., hydrochloride) which may be crystalline. |
Conclusion
The Chichibabin cyclocondensation reaction provides a reliable and efficient pathway for the synthesis of the valuable imidazo[1,2-a]pyrimidine scaffold from 2-methoxy-6-methylpyrimidin-4-amine. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of derivatives for applications in drug discovery and materials science. The protocol provided herein, grounded in established chemical principles, serves as a robust starting point for these synthetic endeavors.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL not available)
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. (2025). [Link]
-
Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (URL not available)
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
Application Note: Preparation of Pyrimidine-Based Kinase Inhibitor Building Blocks
Introduction: The Privileged Scaffold
The pyrimidine heterocycle is arguably the most critical "privileged structure" in kinase inhibitor discovery. Its prevalence stems from its ability to mimic the adenine ring of ATP, allowing it to form essential hydrogen bonds with the kinase hinge region (typically via N1 and an exocyclic amine at C2).
However, the utility of this scaffold relies entirely on the regioselective functionalization of the 2,4-dichloropyrimidine core. A lack of control during early synthesis leads to difficult-to-separate regioisomers, stalling structure-activity relationship (SAR) campaigns.
This guide details the preparation of high-purity pyrimidine building blocks, focusing on the sequential installation of the "Hinge Binder" (C4) and the "Solubilizing/Specificity Tail" (C2).
Strategic Analysis: The Rules of Regioselectivity
Before touching glassware, one must understand the electronic bias of the substrate. The 2,4-dichloropyrimidine ring is not electronically equivalent at both chloride positions.
Mechanistic Insight (Causality)
-
The C4 Advantage: The Carbon-4 position is significantly more electrophilic than Carbon-2. This is due to the inductive effects of the adjacent N3 nitrogen and the para-like resonance contribution from N1.
-
The Reaction Pathway: Nucleophilic Aromatic Substitution (
) proceeds through a Meisenheimer complex. The intermediate formed by attack at C4 is more stable because the negative charge is delocalized onto the highly electronegative N3 and N1 atoms without the steric repulsion often found at the C2 position (flanked by two nitrogens).
Therefore, the standard synthetic logic is:
-
Step 1 (
): Install the nucleophile at C4 under mild conditions. -
Step 2 (Pd-Catalysis or
): Force the reaction at the less reactive C2 position using heat or catalysis.
Visual Workflow: The Pyrimidine Assembly Line
Figure 1: Decision tree for the sequential functionalization of 2,4-dichloropyrimidine. The choice of C2 method depends on the nucleophilicity of the second building block.
Protocol 1: Regioselective (C4 Installation)
This protocol describes the synthesis of a 2-chloro-4-aminopyrimidine intermediate.[1] This is the most common "building block" stored in libraries.
Objective: Mono-substitution at C4 with >95:5 regioselectivity.
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Aniline or Primary Amine (0.95 - 1.0 equiv)
-
Note: Using a slight deficit of amine prevents bis-substitution.
-
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or
(2.0 equiv) -
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask.
-
Temperature Control (Critical): Cool the solution to 0°C using an ice bath.
-
Expert Insight: While C4 is more reactive, C2 will react at room temperature or if local concentration hotspots occur. Cooling increases the kinetic differentiation between C4 and C2 [1].
-
-
Addition: Add the base. Then, add the amine dropwise over 15–20 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LC-MS.[1][2]
-
Target Mass: M+H (Product) and M+H+2 (Cl isotope pattern).
-
Avoid: M+H (Bis-product) which indicates temperature was too high or addition too fast.
-
-
Workup:
-
If the product precipitates (common in alcohols): Filter and wash with cold water/pentane.
-
If soluble: Remove solvent in vacuo, redissolve in EtOAc, wash with water x2, brine x1. Dry over
.[1]
-
-
Validation:
NMR should show distinct shifts. For 2,4-dichloro, the C5 proton is usually a doublet at ~7.5 ppm. In the C4-substituted product, this shift changes due to the electron-donating amine.
Protocol 2: Palladium-Catalyzed C2 Functionalization
Once the C4 position is blocked, the remaining C2-chloride is deactivated and sterically hindered. Standard
Objective: Coupling of 2-chloro-4-aminopyrimidine with an aryl boronic acid.
Materials
-
Substrate: 2-chloro-4-substituted-pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%)-
Why this catalyst? The bidentate ferrocene ligand (dppf) prevents the formation of inactive Pd-dimers and is robust for heteroaryl chlorides [2].
-
-
Base:
or (2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing (Crucial for Air-Sensitive Pd(0)): Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][3][4][5][6] Sparge with Argon/Nitrogen for 10 minutes.
-
Self-Validating Step: If the solution turns black immediately upon adding catalyst before heating, oxidation may have occurred. The solution should typically remain orange/red initially.
-
-
Catalyst Addition: Add
quickly and seal the vessel under inert atmosphere. -
Reaction: Heat to 80–100°C for 4–12 hours (or 110°C for 30 min in Microwave).
-
Scavenging: After cooling, dilute with EtOAc. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium (essential for biological assay purity).
-
Purification: Filter through Celite. Concentrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Troubleshooting & Optimization Matrix
Even with robust protocols, pyrimidines can be temperamental. Use this data table to diagnose issues.
| Observation | Probable Cause | Corrective Action |
| Bis-substitution during Protocol 1 | Reaction temp too high or amine excess. | Lower temp to -10°C; Add amine strictly dropwise; ensure 1.0 equiv stoichiometry. |
| No Reaction at C2 ( | C2 is electronically deactivated by C4-amine. | Switch to Buchwald-Hartwig (Pd-catalysis) or use a stronger base ( |
| Hydrolysis (OH replaces Cl) | Wet solvents or hygroscopic bases. | Use anhydrous solvents (Dioxane/DMF); Switch base to anhydrous |
| Protodeboronation (Suzuki) | Boronic acid is unstable (common with 2-pyridyl boronates). | Switch to Boronic Ester (Pinacol) or use anhydrous conditions with |
| Regioisomer Mix (50:50) | C5 substituent is electron-withdrawing (e.g., | If C5 is EWG, C4 selectivity drops [3]. Use tertiary amines to direct C2 selectivity via "in-situ dealkylation" or separate isomers via HPLC. |
Advanced Visualization: Reaction Mechanism (Suzuki)
Understanding the catalytic cycle helps in troubleshooting the C2 coupling.
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. Note that Oxidative Addition into the C-Cl bond is difficult, necessitating electron-rich ligands like dppf or XPhos.
References
-
BenchChem. (2025).[1] Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Retrieved from 1
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4
-
WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from 8
-
National Institutes of Health (PubMed). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-6-methylpyrimidin-4-amine
Welcome to the technical support center for the purification of 2-Methoxy-6-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target compound from its regioisomeric impurities. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you achieve high purity in your synthesis.
Section 1: Identifying the Regioisomeric Impurity
Question: I've synthesized 2-Methoxy-6-methylpyrimidin-4-amine, but my analytical data (NMR, LC-MS) suggests a second product. What is this impurity likely to be?
Answer:
In the synthesis of pyrimidine derivatives, the formation of regioisomers is a common challenge.[1][2] The most probable regioisomeric impurity in the synthesis of 2-Methoxy-6-methylpyrimidin-4-amine (1 ) is 4-Methoxy-6-methylpyrimidin-2-amine (2 ).
This occurs because the cyclization reaction can proceed through two different pathways, leading to the substitution of the methoxy and amine groups at different positions on the pyrimidine ring. The two isomers are very similar in their physical properties, which makes their separation challenging.[3]
Here is a visual representation of the target molecule and its primary regioisomeric impurity:
Question: How can I confirm the presence and identity of the 4-Methoxy-6-methylpyrimidin-2-amine impurity using routine analytical techniques?
Answer:
You can use a combination of Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify and differentiate the two isomers.[4][5]
-
Thin-Layer Chromatography (TLC): Due to their similar polarities, these regioisomers can be difficult to separate on TLC.[6] However, trying different solvent systems may reveal two distinct, albeit close, spots. A common starting point for developing a TLC method for pyrimidine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[7]
-
¹H NMR Spectroscopy: This is the most definitive method for distinguishing the two isomers. The key difference lies in the chemical environment of the pyrimidine ring proton and the methyl group protons.
-
In 2-Methoxy-6-methylpyrimidin-4-amine (1) , the ring proton is adjacent to the carbon bearing the methyl group and the carbon bearing an amino group.
-
In 4-Methoxy-6-methylpyrimidin-2-amine (2) , the ring proton is flanked by two nitrogen atoms. This will cause a significant downfield shift for this proton compared to the proton in isomer 1 .
-
-
Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 139.16). However, their fragmentation patterns under techniques like GC-MS might show subtle differences that can aid in identification.[8]
Section 2: Purification Strategies
The purification approach will depend on the scale of your synthesis and the required purity level. The general workflow is to first attempt purification by recrystallization, and if that fails, to move on to column chromatography.
Question: What is the best approach for purifying my product via recrystallization?
Answer:
Recrystallization is a powerful, cost-effective technique for purifying solid organic compounds and should be your first choice.[7][9][10] The success of this method relies on the subtle differences in solubility between the desired product and its regioisomeric impurity in a specific solvent at different temperatures.[7]
Recommended Solvents: Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[7]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77.1 | Medium | A good starting point. The target compound may have slightly lower solubility than the impurity at room temperature. |
| Ethanol | 78.4 | High | Can be effective, especially when used in a two-solvent system with a non-polar solvent like hexanes. |
| Water | 100 | High | The amino group may impart some water solubility, but it's worth trying, especially if the crude material is highly impure. |
| Acetone | 56 | Medium | Can sometimes provide good differential solubility.[3] |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Heat the mixture. The ideal solvent will dissolve your compound when hot but show poor solubility when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[7][11]
-
Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7][11] Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7][11]
-
Drying: Dry the purified crystals under vacuum.[7]
Question: My recrystallization failed to yield a pure product. What should I do next?
Answer:
If a single-solvent recrystallization is unsuccessful, the next logical step is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.[6][7]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC. The ideal solvent system should give a good separation between the two spots and a retention factor (Rf) of around 0.2-0.4 for your target compound.[7] Common mobile phases for pyrimidines are mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[7]
-
Column Packing: Pack a glass column with silica gel (the stationary phase) using your chosen mobile phase.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Run the mobile phase through the column, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 2-Methoxy-6-methylpyrimidin-4-amine.
Section 3: Troubleshooting and FAQs
Question: I am not getting any crystals to form after cooling my recrystallization solution. What could be the problem?
Answer:
This is a common issue that can often be resolved with a few simple techniques.
-
Solution is not supersaturated: You may have added too much solvent. Try gently heating the solution to evaporate some of the solvent and then allow it to cool again.[11]
-
Lack of nucleation sites: Crystal growth needs a starting point. You can induce nucleation by:
Question: Can I use chemical derivatization to separate the regioisomers?
Answer:
Yes, this is an advanced but potentially effective strategy. The idea is to react the mixture with a reagent that will selectively react with one isomer, changing its physical properties (like solubility or polarity) and making it easier to separate. For example, the amino group in the 2-position (isomer 2 ) might have different reactivity or steric hindrance compared to the amino group in the 4-position (isomer 1 ). After separation, the protecting group can be removed to yield the pure isomer. However, this adds extra steps to your synthesis and should be considered when other methods fail.[6]
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Methods for monitoring the progress of pyrimidine reactions. Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
- Regioselective preparation of substituted pyrimidines. Google Patents.
-
Purines, Pyrimidines, and Nucleotides. ResearchGate. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
How to separate these regioisomers? r/OrganicChemistry - Reddit. Available from: [Link]
-
2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate. PMC. Available from: [Link]
-
Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com. Available from: [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. Available from: [Link]
- Process for the separation of pyrimidine derivatives from aqueous solutions. Google Patents.
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available from: [Link]
-
2-Amino-4-Methoxy-6-Methylpyrimidine 98.0%(GC). PureSynth. Available from: [Link]
-
4-Methoxy-6-methylpyrimidin-2-amine. PubChem. Available from: [Link]
-
How different is pyrimidine as a core component of DNA base from its diazine isomers: A DFT study? ResearchGate. Available from: [Link]
-
Direct isolation of purines and pyrimidines from nucleic acids using sublimation. PubMed. Available from: [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. Available from: [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
- Method for preparing 2-amino-4,6-dimethoxy pyrimidine. Google Patents.
-
Pyrimidine | Definition, Bases & Structure - Lesson. Study.com. Available from: [Link]
-
Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. ResearchGate. Available from: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]
- 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.
-
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. Available from: [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 2. growingscience.com [growingscience.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methoxy-6-methylpyrimidin-4-amine
Topic: Separation of 2-Methoxy-6-methylpyrimidin-4-amine (Target) from 2-Chloro-6-methylpyrimidin-4-amine (Starting Material) and Hydrolysis By-products. CAS Registry Number: 5659-63-2 (Target) vs. 14394-60-6 (Starting Material). Support Tier: Level 3 (Senior Application Scientist).
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a purification protocol, you must identify the dominant impurity in your crude mixture.[1] Use the decision matrix below to select the correct workflow.
Figure 1: Purification Decision Tree based on impurity profile. Select the path that matches your analytical data.
Critical Analysis: The Physicochemical "Why"
To separate the target from its precursors effectively, you must exploit the subtle electronic and solubility differences introduced by the methoxy group.[1]
The Electronic Challenge
The transformation converts a Chloro group (Electron Withdrawing, -I effect) to a Methoxy group (Electron Donating, +M effect).[1]
-
Basicity (
): The target (2-Methoxy) is more electron-rich than the starting material (2-Chloro). Consequently, the ring nitrogens in the target are more basic .[1] This allows for separation via pH-controlled extraction or cation-exchange chromatography. -
Polarity: The methoxy group increases polarity slightly compared to the chloro-analog, but also adds lipophilicity compared to hydrolysis by-products (hydroxy-pyrimidines).
Solubility Data Summary
| Solvent | Target (2-OMe) | Starting Material (2-Cl) | Hydrolysis Impurity (2-OH) |
| Water (pH 7) | Poor | Poor | Poor |
| Water (pH 1) | Soluble (Protonated) | Soluble (Protonated) | Soluble |
| DCM / EtOAc | Moderate/Good | Good | Insoluble |
| Methanol | Soluble | Soluble | Slightly Soluble |
| Toluene | Soluble (Hot) | Soluble | Insoluble |
Troubleshooting Guides & FAQs
Issue 1: "I cannot separate the Starting Material (SM) using standard extraction."
Diagnosis: The 2-Chloro SM and the 2-Methoxy Product have similar lipophilicities, making simple water/organic washes ineffective. Solution: Use Flash Chromatography with a basic modifier or pH-Switched Extraction .
Protocol A: Flash Chromatography (High Purity)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
-
Modifier: 1% Ammonium Hydroxide (
) or Triethylamine (TEA). Crucial: Pyrimidine amines streak on silica due to interaction with acidic silanols. The base suppresses this. -
Gradient: 0%
10% MeOH in DCM. -
Elution Order: The less polar 2-Chloro SM usually elutes before the 2-Methoxy target.
Protocol B: pH-Switched Extraction (Scalable)
-
Concept: Exploit the basicity difference.
-
Dissolve crude in Ethyl Acetate (EtOAc).
-
Extract with 1M HCl (3x). The basic pyrimidines move to the aqueous phase; neutral impurities stay in organic.
-
Critical Step: Adjust the aqueous phase pH to ~4-5 using 2M NaOH.
-
Wash with Ether/Toluene. (The less basic Chloro-SM may partially extract back into organic here, while the more basic Target stays protonated/water-soluble). Note: This requires optimization on your specific batch.
-
Basify aqueous phase fully to pH >10.
-
Extract Target into DCM (3x).
Issue 2: "I see a new peak at RRT 0.8 that is not Starting Material."
Diagnosis: This is likely 2-Hydroxy-6-methylpyrimidin-4-amine (also known as 6-methylisocytosine). It forms if water was present during the methoxylation reaction (hydrolysis of the chloro-group instead of substitution). Solution: Exploit the Solubility Switch .
-
The Hydroxy-impurity is highly polar and often insoluble in non-polar organics (DCM, Toluene) due to tautomerization (lactam form).
-
Action: Dissolve your crude solid in dry DCM or hot Toluene. The Hydroxy-impurity will likely remain as a solid. Filter it off.
Issue 3: "My product is yellow/brown, but NMR is clean."
Diagnosis: Trace oxidation products or polymeric impurities. Solution: Recrystallization with Activated Charcoal. [1]
Protocol D: Recrystallization
-
Solvent: Water/Ethanol (80:20) or pure Toluene.
-
Dissolve crude product in the minimum amount of boiling solvent.
-
Add 5 wt% Activated Charcoal. Stir at reflux for 15 mins.
-
Filter hot through Celite (to remove charcoal).
-
Allow filtrate to cool slowly to Room Temp, then 4°C.
-
Collect white needles via filtration.
Visualizing the Separation Logic
The following diagram illustrates the molecular interactions driving the separation protocols.
Figure 2: Physicochemical basis for separation. The 2-OH impurity is removed via solubility exclusion, while the 2-Cl SM is separated via chromatographic or pH-based electronic differences.
References
-
PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines (US20060035913A1).
-
SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: Solid-State Architecture and Physicochemical Profiles of 2-Methoxy-6-methylpyrimidin-4-amine Salts
Executive Summary & Structural Distinction[1]
In the development of pyrimidine-based APIs and ligands, the specific position of the amino group dictates the supramolecular assembly and physicochemical stability. This guide addresses the 4-amine isomer (Target), a distinct chemical entity often confused with its more common 2-amino isomer (Benchmark).
While the 2-amino isomer is a standard supramolecular building block with extensive crystallographic data, the 4-amine target exhibits distinct electronic properties (higher predicted basicity) that alter its salt formation landscape. This guide provides the structural baseline for the benchmark to predict and engineer the solid-state forms of the target.
Isomer Comparison: The Critical Divergence
| Feature | Target Molecule | Benchmark Alternative |
| IUPAC Name | 2-Methoxy-6-methylpyrimidin-4-amine | 2-Amino-4-methoxy-6-methylpyrimidine |
| CAS Number | 51870-75-8 | 7749-47-5 |
| Amine Position | C4 (Para-like relative to N1) | C2 (Ortho-like relative to N1/N3) |
| Predicted pKa | ~5.7 - 7.0 (More Basic)* | ~3.5 - 4.0 (Less Basic) |
| H-Bond Donor | Exocyclic N4-Amine | Exocyclic N2-Amine |
| Primary Acceptor | Ring N3 (Less sterically hindered) | Ring N1 or N3 (Symmetric) |
*Note: 4-aminopyrimidines generally exhibit higher basicity than 2-aminopyrimidines due to resonance stabilization of the conjugate acid, similar to the 4-aminopyridine vs. 2-aminopyridine trend.
Structural Landscape: The Benchmark Data
To engineer salts for the target 4-amine, we must analyze the "supramolecular synthons" confirmed in the 2-amino benchmark. These motifs are robust and likely to persist in the target structure.
Confirmed Crystal Data (Benchmark: 2-Amino Isomer)
The following data represents the alternative structural baseline. Use these parameters as the reference standard for lattice energy comparisons.
| Salt Form | Space Group | Z | Unit Cell Parameters (Å) | Key Synthon | Ref |
| Free Base | Pnma | 4 | R2,2(8) Dimer | [1] | |
| Picrate Salt | P21/c | 4 | Bifurcated N-H...O | [2] | |
| Salicylate | P21/c | 4 | Charge-assisted R2,2(8) | [3] | |
| Benzoate | P-1 | 2 | 1D H-bonded Chain | [3] |
Mechanistic Insight: The R2,2(8) Synthon
The dominant interaction in this class of molecules is the R2,2(8) homosynthon (in free base) or heterosynthon (in salts).
-
Mechanism: The exocyclic amine (Donor) pairs with the ring nitrogen (Acceptor) of a neighbor.
-
Target Prediction: For 2-Methoxy-6-methylpyrimidin-4-amine , the N3 ring nitrogen is the most likely acceptor site due to the steric bulk of the methoxy group at C2 shielding N1.
Salt Selection Strategy
Due to the higher predicted basicity of the 4-amine target , it will exhibit a broader "Salt Formation Zone" than the benchmark.
The pKa Rule of 3
-
Benchmark (2-Amino): Requires strong acids (pKa < 1) like HCl or Picric acid to ensure proton transfer. Weak acids often result in co-crystals rather than salts.
-
Target (4-Amino): Likely to form stable salts with weak organic acids (pKa 3–5) such as Fumaric , Succinic , and Adipic acid.
Recommended Counter-ion Screen
-
Tier 1 (Solubility Focus): Methanesulfonic acid (Mesylate), Hydrochloric acid.
-
Tier 2 (Stability Focus): Fumaric acid (1:1 stoichiometry), Maleic acid.
-
Tier 3 (Resolution): Tartaric acid (Chiral resolution potential).
Experimental Protocols
Since specific lattice data for CAS 51870-75-8 is not standard in public repositories, you must generate the solid form.
Protocol A: Reactive Crystallization (Salt Formation)
-
Objective: Isolate the single crystal of the Hydrochloride or Fumarate salt.
-
Solvent System: Ethanol/Water (9:1) or Isopropanol.
Step-by-Step:
-
Dissolution: Dissolve 100 mg of 2-Methoxy-6-methylpyrimidin-4-amine in 2 mL of warm Ethanol (50°C).
-
Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 5M HCl or solid Fumaric acid).
-
Observation: Immediate precipitation indicates high lattice energy (likely amorphous).
-
-
Digestion: If precipitate forms immediately, heat to reflux until clear.
-
Cooling: Allow to cool to RT over 6 hours (0.5°C/min).
-
Harvest: Filter crystals and wash with cold diethyl ether.
Protocol B: Comparative Solubility Profiling
Validate the performance improvement of the salt vs. the free base.
-
Prepare saturated solutions of the Free Base and the Salt in pH 6.8 phosphate buffer.
-
Shake for 24 hours at 25°C.
-
Filter (0.45 µm PTFE).
-
Analyze filtrate via HPLC (C18 column, MeOH/Water mobile phase).
Visualizations
Figure 1: Salt Screening Workflow
This decision tree guides the selection of counter-ions based on the specific basicity of the 4-amine isomer.
Caption: Workflow for selecting counter-ions. The 4-amine isomer's higher basicity allows for a wider range of organic salts (green path) compared to the 2-amino isomer.
Figure 2: The R2,2(8) Supramolecular Synthon
The structural motif expected to dominate the crystal lattice of both isomers.
Caption: The R2,2(8) dimer motif. In the 4-amine target, this interaction likely utilizes N3 and the C4-amine, creating a robust planar sheet structure.
References
-
Glidewell, C. et al. (2003).[1] "Hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine...". Acta Crystallographica Section C.
-
Jasinski, J. P. et al. (2010). "2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate".[2][3] Acta Crystallographica Section E.
-
Thanigaimani, K. et al. (2007).[4] "Hydrogen-bonding patterns in 2-amino-4,6-dimethoxy-pyrimidine/carboxylic acid salts". Acta Crystallographica.
-
PubChem Compound Summary. "2-Methoxy-6-methylpyrimidin-4-amine (CAS 51870-75-8)".
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-methylpyrimidin-4-amine
Hazard Identification and Risk Assessment: The "Why" Behind Caution
2-Methoxy-6-methylpyrimidin-4-amine is a substituted pyrimidine, a class of compounds with wide-ranging biological activities and, consequently, potential hazards. Understanding these hazards is the foundational step in ensuring safe handling and disposal. The primary risks associated with this compound are skin, eye, and respiratory irritation[1][2][3][4]. Improper disposal can lead to environmental contamination, as pyrimidine derivatives can have ecological impacts[5][6].
Table 1: Hazard Profile of 2-Methoxy-6-methylpyrimidin-4-amine
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | H319 |
| Specific target organ toxicity | May cause respiratory irritation.[1][4] | H335 |
Source: Synthesized from Safety Data Sheets (SDS)[1][2][3][4].
Pre-Disposal Operations: Engineering Safety from the Start
Safe disposal is the final step in a chemical's lifecycle and must be planned from the moment of acquisition.
Personal Protective Equipment (PPE)
Due to the irritant nature of 2-Methoxy-6-methylpyrimidin-4-amine, appropriate PPE is mandatory during handling and disposal operations. The causality is simple: to prevent the chemical from coming into contact with your body.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[4][9]. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect against dust particles and splashes causing serious eye irritation[4][9]. |
| Respiratory Protection | N95 (US) or equivalent dust mask. | To prevent inhalation of the powder, which can cause respiratory tract irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination[9]. |
Waste Minimization and Segregation
The most effective disposal strategy begins with waste minimization. Order only the quantity of chemical required for your experiments[8]. At the point of waste generation, segregation is critical. 2-Methoxy-6-methylpyrimidin-4-amine waste must be treated as hazardous chemical waste[7][10].
Core Principles of Segregation:
-
Do Not Mix: Never mix this waste with non-hazardous laboratory trash. This prevents the cross-contamination and increases the volume of hazardous waste[8].
-
Keep Solids and Liquids Separate: Dispose of the solid chemical and contaminated materials separately from solvent waste streams.
-
Incompatible Materials: Keep away from strong oxidizing agents, with which it may react[2].
Disposal Workflow: A Step-by-Step Protocol
The following protocols are designed to provide a clear, self-validating system for the disposal of 2-Methoxy-6-methylpyrimidin-4-amine in various forms.
Disposal of Unused or Expired Solid Chemical
-
Container Selection: The original container is the best choice for disposal[8]. If the original container is compromised, place it inside a larger, sealed, and labeled secondary container.
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "2-Methoxy-6-methylpyrimidin-4-amine," the appropriate hazard symbols (e.g., irritant), and the words "Hazardous Waste."[7]
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials[7][10].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal[11][12][13]. The standard and recommended method for final disposal is incineration at a permitted hazardous waste treatment facility[4][8][12].
Disposal of Contaminated Lab Materials (Dry Waste)
This category includes items such as gloves, weigh boats, paper towels, and bench protectors that have come into contact with the chemical.
-
Collection: Place all chemically contaminated solid waste into a dedicated, clearly labeled hazardous waste bag[11]. This is typically a heavy-duty, clear or appropriately colored plastic bag.
-
Double Bagging: For added safety and to allow for visual inspection by waste technicians, it is best practice to double-bag the waste[11].
-
Labeling: Attach a hazardous waste tag to the bag, accurately listing the contents, including "2-Methoxy-6-methylpyrimidin-4-amine" and any other chemical contaminants[11].
-
Storage and Pickup: Store the sealed bag in the designated hazardous waste accumulation area and arrange for pickup through your institutional EHS office or a certified waste management provider[11][13].
Managing Spills
In the event of a spill, the primary objective is to contain and clean the material safely, converting it into a stable form for disposal.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation[4][14].
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Table 2.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust[4]. Use an absorbent material for any liquid solutions[14].
-
Collection: Place the swept-up powder or absorbent material into a sealed, labeled hazardous waste container[4][14].
-
Decontamination: Clean the spill area with soap and water[14]. The cleaning materials (e.g., paper towels) must also be disposed of as contaminated dry waste.
-
Disposal: Follow the procedure for contaminated lab materials (Section 3.2).
Crucially, do not wash 2-Methoxy-6-methylpyrimidin-4-amine down the drain. This practice is prohibited by regulations as it can contaminate waterways[8]. Dilution is not a solution for pollution[8].
Disposal Decision Logic
The following diagram outlines the decision-making process for the proper disposal of 2-Methoxy-6-methylpyrimidin-4-amine and associated waste.
Caption: Decision workflow for proper disposal.
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[13][15]. It is the responsibility of the waste generator (the laboratory) to ensure that chemical waste is properly characterized, stored, and disposed of in accordance with these regulations[13]. Partnering with your institution's EHS department is the most effective way to ensure full compliance[7][12].
References
-
Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]
-
Secure Lab Waste Disposal Solutions in Pennsylvania. Environmental Marketing Services, LLC. [Link]
-
Hazardous Waste Disposal in Philadelphia, PA. ASMAI. [Link]
-
Hazardous Waste Management Safety Video. YouTube. [Link]
-
How To: Lab Waste. YouTube. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
NALCO® 7206 Safety Data Sheet. NALCO. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]
-
Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]
-
Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation. [Link]
-
Propane, 2-methoxy-2-methyl-: Human health tier II assessment. Australian Department of Health. [Link]
-
EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]
-
EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Registration Review of Pyridine and Pyrimidine Herbicides. U.S. Environmental Protection Agency. [Link]
-
2-Pyrimidinamine, 4-ethoxy-6-methyl- - Hazard Genotoxicity. U.S. Environmental Protection Agency. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology. [Link]
-
DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Bergeson & Campbell, P.C. [Link]
-
CORRECTION: Pesticide Programs Update: EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. GovDelivery. [Link]
-
Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. youtube.com [youtube.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Secure Lab Waste Disposal Solutions in Pennsylvania [emsllcusa.com]
- 13. Hazardous Waste Disposal in Philadelphia, PA | ASMAI [asiwaste.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. pwaste.com [pwaste.com]
Personal protective equipment for handling 2-Methoxy-6-methylpyrimidin-4-amine
The following technical guide details the safety, operational, and logistical protocols for handling 2-Methoxy-6-methylpyrimidin-4-amine (CAS 5659-62-1). This document is structured for researchers requiring immediate, actionable intelligence without redundant filler.
Document Control:
-
Subject: 2-Methoxy-6-methylpyrimidin-4-amine (CAS 5659-62-1)
-
Role: Senior Application Scientist / Safety Officer
-
Scope: Handling, PPE, Emergency Response, and Disposal[1]
-
Physical State: Solid (White to off-white powder/crystals)
Hazard Assessment & Mechanistic Causality
Before selecting PPE, you must understand the mechanism of injury. This compound is a substituted aminopyrimidine.
-
Primary Hazard (Inhalation/Dust): As a solid amine, the primary vector for exposure is dust inhalation . The amine functionality (
) is basic and can cause chemical irritation to the mucous membranes of the respiratory tract (H335). -
Secondary Hazard (Contact): Aminopyrimidines are lipophilic enough to penetrate the stratum corneum. Upon contact with moisture (sweat/tears), the compound can hydrolyze or protonate, leading to localized pH spikes that cause skin (H315) and serious eye irritation (H319).
-
Systemic Risk: While specific LD50 data for this exact isomer is often extrapolated, structurally similar aromatic amines are treated as potential sensitizers and can exhibit systemic toxicity if absorbed in significant quantities.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this targeted protection matrix.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Critical: Safety glasses are insufficient. Fine amine dusts can bypass side shields. Moisture in the eye reacts with the amine to cause immediate caustic irritation. |
| Dermal (Hands) | Double Nitrile System 1.[2] Inner: 4 mil Nitrile (Examination)2. Outer: 5-8 mil Nitrile (Extended Cuff) | Breakthrough Logic: Solid handling requires mechanical strength. Once in solution (e.g., DMSO/Methanol), the solvent dictates breakthrough time. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Respiratory | N95 or P95 Respirator (Minimum)Ideally: Fume Hood | The solid has a high melting point (~208°C), meaning vapor pressure is low, but dust generation is high during weighing. If a hood is unavailable, a particulate respirator is mandatory. |
| Body | Tyvek® Lab Coat (or tight-weave cotton) | Standard cotton coats are porous to fine dusts. If handling >10g, use Tyvek arm sleeves to bridge the glove-coat gap. |
PPE Selection Logic Flow
The following decision tree illustrates the protocol for selecting PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: PPE Decision Tree. Note that when in solution, the solvent's permeation properties override the solute's properties for glove selection.
Operational Handling Protocol
Phase 1: Weighing & Transfer (High Risk)
-
The Problem: Static electricity often causes pyrimidine powders to "fly," contaminating the balance and user.
-
The Fix: Use an antistatic gun or polonium strip near the balance.
-
Protocol:
-
Place a pre-tared vial inside the fume hood.
-
Don double nitrile gloves.
-
Transfer solid using a disposable spatula. Do not pour from the source bottle.
-
Cap the vial before removing it from the hood.
-
Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.
-
Phase 2: Reaction Setup
-
Solvent Compatibility: This amine is basic. Avoid using acidic solvents (like acetic acid) unless salt formation is the intended reaction step.
-
Exotherm Control: When adding to strong electrophiles (e.g., acid chlorides), expect an exotherm. Add the electrophile dropwise to the amine solution at 0°C.
Emergency & Disposal Logistics
Spill Response (Solid)
-
Evacuate the immediate area of personnel.
-
Don PPE: Goggles, N95, Double Gloves.
-
Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust dispersal.
-
Clean: Scoop up the damp material. Wipe the surface with dilute acetic acid (vinegar) to neutralize the amine residue, followed by water.
Disposal Strategy
Do not flush down the drain. Amines are toxic to aquatic life.
| Waste Stream | Method |
| Solid Waste | Pack in a sealed container labeled "Hazardous Waste: Toxic Solid (Aminopyrimidine)." Incineration is the only acceptable final disposal method. |
| Liquid Waste | Segregate into "Basic Organic Waste." |
| In-Lab Deactivation | For trace residues on glassware only: Rinse with a 10% HCl solution to convert the amine to its water-soluble hydrochloride salt, then rinse with water into the aqueous waste stream. |
Emergency Workflow Diagram
Figure 2: Spill Response Workflow.[2][3][4][5][6] The "Wet Method" is critical for solids to prevent aerosolization of toxic dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80637, 4-Amino-2-methoxy-6-methylpyrimidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
